molecular formula C10H10F3NO2 B051448 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid CAS No. 114829-12-8

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No. B051448
M. Wt: 233.19 g/mol
InChI Key: HCFBWJOBUKKGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid with potential applications in various scientific areas. Asymmetric syntheses of this compound have been developed due to its interesting chemical and physical properties, influenced by the trifluoro group and the phenyl group (Soloshonok, Ohkura, & Yasumoto, 2006).

Synthesis Analysis

The synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves asymmetric methods for obtaining its S- and R- enantiomers. One approach includes a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practical application for large-scale synthesis with high chemical yield and enantioselectivity (Soloshonok et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has been explored in detail through various studies. Techniques such as vibrational spectra analysis, potential energy distribution, and quantum chemical computations have been employed to understand its structure and properties (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Chemical Reactions and Properties

The chemical reactions involving 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid highlight its reactivity and application potential in various fields. The compound's amino and carboxy groups enable the formation of tetrazole-containing derivatives, showcasing its versatility in chemical modifications (Putis, Shuvalova, & Ostrovskii, 2008).

Scientific Research Applications

Stability and Degradation

A study by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a compound closely related to 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid. Nitisinone's stability in various conditions was examined using LC-MS/MS, finding that it becomes more stable at higher pH levels. At pH values similar to human gastric juice, two major degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both showing considerable stability. This research contributes to understanding the stability and potential risks and benefits of medical applications of related compounds (Barchańska et al., 2019).

Environmental Impact of Fluorinated Compounds

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, which include perfluoroalkyl moieties similar to those in 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid. These compounds, used widely in industrial applications, degrade into perfluoroalkyl carboxylic and sulfonic acids under environmental conditions. The review emphasizes the need for further studies on the biodegradation and environmental fate of these compounds, suggesting a potential area of research for derivatives of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid (Liu & Avendaño, 2013).

Therapeutic Applications

A significant portion of research on 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid derivatives explores their potential therapeutic applications. For instance, Kolb et al. (2015) investigated 4-phenylbutyric acid, a derivative, for its role as a chemical chaperone that can alleviate endoplasmic reticulum stress, prevent misfolded protein aggregation, and possibly treat various pathologies through the attenuation of the unfolded protein response. This highlights the biomedical relevance of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid derivatives in developing therapeutic agents (Kolb et al., 2015).

Biomedical and Environmental Monitoring

Research into the environmental and health impacts of fluorinated compounds, including those related to 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, has led to studies on their bioaccumulation and toxicology. Conder et al. (2008) critically reviewed the bioaccumulative nature of perfluorinated acids, providing insight into their environmental persistence and potential health risks. This body of work underscores the importance of monitoring and assessing the environmental and health impacts of fluorinated compounds and their derivatives (Conder et al., 2008).

Safety And Hazards

The safety information for 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid includes hazard statements such as H302, H315, H320, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and if swallowed, seek medical advice immediately .

properties

IUPAC Name

2-amino-4,4,4-trifluoro-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFBWJOBUKKGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

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